Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(3,4-Dichlorophenyl)piperidine

Chiral building block procurement Enantiomeric excess specification Piperidine intermediate quality control

(R)-3-(3,4-Dichlorophenyl)piperidine (CAS 1336777-30-0) is a chiral 3-arylpiperidine building block bearing a 3,4-dichlorophenyl substituent at the 3-position of the piperidine ring, with a molecular formula of C11H13Cl2N and a molecular weight of 230.13 g/mol. This scaffold is the core pharmacophoric element of several clinically evaluated non-peptide neurokinin (NK) receptor antagonists, including the NK3-selective antagonist osanetant (SR and the NK1-selective antagonist SR 140333.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
Cat. No. B14022255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3,4-Dichlorophenyl)piperidine
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1
InChIKeyICQSKAQXLPIUOE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-3-(3,4-Dichlorophenyl)piperidine – CAS 1336777-30-0 and Its Pharmacophore Context


(R)-3-(3,4-Dichlorophenyl)piperidine (CAS 1336777-30-0) is a chiral 3-arylpiperidine building block bearing a 3,4-dichlorophenyl substituent at the 3-position of the piperidine ring, with a molecular formula of C11H13Cl2N and a molecular weight of 230.13 g/mol . This scaffold is the core pharmacophoric element of several clinically evaluated non-peptide neurokinin (NK) receptor antagonists, including the NK3-selective antagonist osanetant (SR 142801) and the NK1-selective antagonist SR 140333 [1]. The 3,4-dichlorophenylpiperidine framework has been explicitly identified in the medicinal chemistry literature as a key structural feature that drives NK3 receptor selectivity over NK1 and NK2 subtypes [2]. The (R)-enantiomer is one of two commercially available enantiopure forms; the corresponding (S)-enantiomer (CAS 1336248-39-5) and the racemic mixture (CAS 55989-10-1) are also available as comparators from multiple suppliers .

Why (R)-3-(3,4-Dichlorophenyl)piperidine Cannot Be Substituted by Generic 3-Arylpiperidine Alternatives in Receptor-Targeted Synthesis


The 3,4-dichlorophenyl substitution pattern on the piperidine ring is not a generic aryl decoration—it is a pharmacophoric determinant that directly controls neurokinin receptor subtype selectivity. SAR studies on the SR 142801 series demonstrated that the 3-(3,4-dichlorophenyl)-3-propylpiperidine framework is the structural element responsible for driving NK3 receptor selectivity over NK1 and NK2 receptors [1]. Replacement of the 3,4-dichloro pattern with unsubstituted phenyl, 4-chlorophenyl, or 3,4-dimethoxyphenyl yields compounds with markedly altered NK receptor subtype profiles, making generic 3-arylpiperidine building blocks unsuitable surrogates [2]. Furthermore, the absolute stereochemistry at the piperidine 3-position is pharmacologically critical: the (R)-enantiomer-derived osanetant (SR 142801) and its (S)-enantiomer-derived counterpart SR 142806 exhibit vastly different NK3 antagonistic potencies, with the inactive enantiomer being >10-fold less potent in functional assays [3]. Procuring the incorrect enantiomer or a racemic mixture therefore introduces a stereochemical liability that cannot be corrected downstream without additional chiral resolution steps.

Quantitative Differentiation Evidence for (R)-3-(3,4-Dichlorophenyl)piperidine Relative to Comparator Building Blocks


Chemical and Optical Purity Advantage of (R)-Enantiomer vs. Racemate and (S)-Enantiomer from Commercial Suppliers

The (R)-3-(3,4-dichlorophenyl)piperidine is supplied with a batch-certified chemical purity of 99.0% (HPLC, 214 nm) and an optical purity of ≥ 96.0% enantiomeric excess from a major building-block vendor . By comparison, the racemic 3-(3,4-dichlorophenyl)piperidine (CAS 55989-10-1) is commercially listed at 95% chemical purity without enantiomeric specification . The (S)-enantiomer (CAS 1336248-39-5) is available at a comparable chemical purity of 99.4% and optical purity of ≥ 97.0% , establishing that both enantiopure forms offer quantifiably tighter specifications than the racemate, which is critical for enantioselective synthesis where stereochemical fidelity of the building block directly determines the stereochemical outcome of the final drug candidate.

Chiral building block procurement Enantiomeric excess specification Piperidine intermediate quality control

Direct Precursor Role to Osanetant (SR 142801) – a Clinically Evaluated NK3 Antagonist with Subnanomolar Receptor Affinity

The (R)-3-(3,4-dichlorophenyl)piperidine core is the direct synthetic precursor to the (3R)-configured osanetant (SR 142801), a selective NK3 receptor antagonist that reached Phase 2b clinical trials for schizophrenia [1]. Osanetant exhibits a binding affinity (Ki) of 0.11–0.5 nM at the human NK3 receptor [2] and a functional antagonist potency (pA2) of 9.4 at the guinea pig NK3 receptor [3]. In contrast, a structurally distinct NK3 antagonist scaffold—the 2-phenyl-4-quinolinecarboxamide series exemplified by talnetant—shows a Ki of 3.0 nM at the human NK3 receptor, approximately 6- to 27-fold weaker than osanetant [4]. The (R)-enantiomer building block is therefore irreplaceable for synthesizing the osanetant chemotype; use of the (S)-enantiomer or racemate would yield the less active or inactive enantiomer series.

NK3 receptor antagonist Osanetant synthesis Schizophrenia drug intermediate

Stereochemistry-Dependent NK3 Antagonism: Functional Potency Differential Between Enantiomeric Series

The stereochemistry at the piperidine 3-position directly controls the pharmacological activity of the resulting neurokinin receptor antagonist. SR 142801 (derived from the (S)-3-(3,4-dichlorophenyl)piperidine building block) acts as a potent NK3 antagonist with an apparent KB of 3.2 nM in functional assays using guinea pig ileum [1]. Its enantiomer SR 142806 (derived from the (R)-3-(3,4-dichlorophenyl)piperidine building block) is described as 'much less potent' in the same assay [1], and in in vivo models SR 142806 at 0.1 mg/kg i.p. showed no antagonist effect whereas SR 142801 at the same dose produced significant blockade . This stereoselectivity is also observed in the NK1 antagonist series: SR 140333 (derived from the (S)-configured building block) shows stereoselective antagonism of SP-induced scratching in mice [2]. The critical implication is that the (R) and (S) building blocks are not interchangeable—each leads to a distinct enantiomeric series with divergent biological activity.

Stereoselective pharmacology NK3 receptor functional assay Enantiomer activity ratio

3,4-Dichloro Substitution Pattern Confers NK3 Receptor Selectivity Over NK1 and NK2 Compared to Unsubstituted or Mono-Chloro Phenyl Analogs

The 3,4-dichlorophenyl substitution pattern is a privileged pharmacophoric element for achieving NK3 receptor selectivity within the piperidine-based antagonist class. The combinatorial SAR study by Bichon et al. explicitly states that the '3-(3,4-dichlorophenyl)-3-propylpiperidine framework appears to be a key feature of this class of NK-3 receptor antagonists, able to drive their selectivity for the NK-3 receptor with respect to the NK-1 and NK-2' [1]. In the NK2-selective antagonist series, replacement of the 3,4-dichlorophenyl with alternative aryl groups resulted in compounds with altered NK1/NK2/NK3 selectivity profiles [2]. For the sigma receptor class, compounds bearing the 3,4-dichlorophenyl substitution consistently show high sigma-1 receptor affinity (e.g., Ki = 1.34 nM for the tetrahydroisoquinoline analog and Ki = 2.1 nM for the parent flexible ligand), whereas structural modifications to the aryl substitution pattern alter both affinity and sigma-1/sigma-2 selectivity [3]. This evidence collectively demonstrates that the 3,4-dichloro pattern is not a trivial substituent choice but a pharmacophoric requirement for specific receptor-subtype targeting.

Neurokinin receptor selectivity SAR 3,4-dichlorophenyl NK3 vs NK1 vs NK2 differentiation

Enantiopure Building Block Enables Direct Asymmetric Synthesis of NK1 Antagonist SR 140333 with Picomolar Receptor Affinity

The (S)-enantiomer of 3-(3,4-dichlorophenyl)piperidine serves as the direct chiral precursor to SR 140333, a non-peptide NK1 receptor antagonist that binds to human NK1 receptors (IM9 cells) with a Ki of 0.01 nM and to rat cortical NK1 receptors with a Ki of 0.02 nM [1]. In functional assays, SR 140333 inhibits substance P-induced calcium mobilization with an IC50 of 1.3 nM and substance P binding with an IC50 of 1.6 nM . In vivo, SR 140333 produces total reversal of noxious heat-induced tail-flick facilitation at 0.06 mg/kg i.p. and inhibits apomorphine-induced turning behavior with an ID50 of 0.1 mg/kg i.p. [1]. The (R)-enantiomer building block, by contrast, leads to the enantiomeric series that is substantially less active at NK1 receptors—mirroring the stereoselectivity pattern observed in the NK3 antagonist series. For research programs targeting NK1-mediated pathways (pain, inflammation, emesis, depression), the (S)-enantiomer is the requisite building block, and the (R)-enantiomer provides the matched enantiomeric control series.

NK1 receptor antagonist SR 140333 synthesis Substance P antagonism

Validated Application Scenarios for (R)-3-(3,4-Dichlorophenyl)piperidine in Receptor Pharmacology and Drug Discovery Programs


Asymmetric Synthesis of NK3 Receptor Antagonists (Osanetant Series) for Schizophrenia and CNS Disorder Research

The (R)-3-(3,4-dichlorophenyl)piperidine building block is the direct (3R)-configured precursor for synthesizing the osanetant (SR 142801) chemotype—a selective NK3 receptor antagonist with a human NK3 Ki of 0.11–0.5 nM and a pA2 of 9.4 that reached Phase 2b clinical evaluation for schizophrenia [1][2]. Programs developing novel NK3 antagonists for schizophrenia, panic disorder, or Parkinson's disease can use this building block to access the (3R)-stereochemical series for SAR exploration, while the corresponding (S)-enantiomer building block provides the matched enantiomeric control series. The high optical purity (≥ 96% ee) of commercial lots ensures that stereochemical integrity is maintained throughout multi-step synthesis, minimizing the risk of enantiomeric cross-contamination in pharmacological testing .

Synthesis of Matched Enantiomeric NK1 Antagonist Control Pairs Using (R)- and (S)-Building Blocks

The NK1 receptor antagonist SR 140333 (derived from the (S)-3-(3,4-dichlorophenyl)piperidine core) exhibits picomolar binding affinity (human Ki = 0.01 nM) and nanomolar in vivo potency (ID50 = 0.06–0.1 mg/kg i.p.) [1]. For any research group investigating NK1-mediated pathophysiology—including pain, neurogenic inflammation, emesis, or mood disorders—the parallel procurement of both (R)- and (S)-3-(3,4-dichlorophenyl)piperidine enantiomers enables the synthesis of both active (eutomer) and inactive (distomer) enantiomeric series. This matched-pair approach is essential for demonstrating stereoselective pharmacology and ruling out non-specific effects in target validation studies.

Sigma Receptor Ligand Development Leveraging the 3,4-Dichlorophenyl Pharmacophore

The 3,4-dichlorophenyl substituent, when incorporated into piperidine-based scaffolds, has been validated by de Costa et al. as a key pharmacophoric element for achieving high sigma-1 receptor affinity, with conformationally restricted analogs displaying Ki values as low as 1.34 nM [1]. The (R)-3-(3,4-dichlorophenyl)piperidine building block provides an enantiopure starting point for constructing novel sigma receptor ligands with defined stereochemistry, enabling systematic exploration of how absolute configuration at the piperidine 3-position influences sigma-1 vs. sigma-2 selectivity ratios. This is particularly relevant for antipsychotic drug discovery programs seeking sigma ligands that avoid extrapyramidal side effects.

Monoamine Transporter Inhibitor SAR Studies Requiring Stereochemically Defined Piperidine Cores

Research by He, Kurome, and Kozikowski has established that piperidine ring stereochemistry profoundly impacts monoamine transporter (DAT, NET, SERT) inhibitor potency and selectivity [1]. Specifically, (-)-cis and (+)-trans stereoisomers of 3,4-disubstituted piperidines exhibit divergent DAT/NET selectivity profiles. The (R)-3-(3,4-dichlorophenyl)piperidine building block, with its defined absolute configuration at the 3-position, provides a stereochemically pure starting material for synthesizing and evaluating novel monoamine transporter ligands. This is critical for structure-activity relationship studies aimed at developing triple reuptake inhibitors or transporter-selective ligands for antidepressant and cognitive enhancement indications.

Quote Request

Request a Quote for (R)-3-(3,4-Dichlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.